molecular formula C14H16N2O3S B1412002 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1771970-52-5

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1412002
CAS No.: 1771970-52-5
M. Wt: 292.36 g/mol
InChI Key: BRXTVBSIGOOANC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative characterized by a 3-methoxyphenylamino substituent at position 2 and a methyl group at position 5 of the thiazole ring, with an ethyl ester moiety at position 2. This compound is structurally related to pharmacologically active thiazoles, which are often explored for their DNA-binding, anti-inflammatory, or enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-(3-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXTVBSIGOOANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Thiazole Core

A common approach to synthesize the thiazole ring involves the reaction of a thioamide intermediate with α-halo ketones or esters such as ethyl 2-chloroacetoacetate. For example:

  • Starting from a substituted benzaldehyde (e.g., 3-methoxy-4-hydroxybenzaldehyde), the aldehyde is first converted to a thiobenzamide derivative via reaction with hydroxylamine and thioacetamide in the presence of suitable acids and solvents.
  • This thiobenzamide intermediate undergoes cyclization with ethyl 2-chloroacetoacetate under reflux conditions to yield the thiazole ring bearing the ethyl ester at position 4 and methyl at position 5.

Introduction of the 3-Methoxyphenylamino Group

  • The amino group attached to the 3-methoxyphenyl ring is introduced by nucleophilic aromatic substitution or condensation reactions involving the corresponding aniline derivative.
  • Alkylation or substitution reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) using bases like potassium carbonate to facilitate the reaction at controlled temperatures (typically 80–85 °C).
  • Reaction times vary but are generally maintained for several hours to ensure completion.

Alkylation and Esterification Steps

  • Alkylation of hydroxy groups on the aromatic ring can be performed using alkyl halides (e.g., isobutyl bromide) in the presence of bases to form ethers, which stabilize the molecule and improve solubility.
  • The ethyl ester functionality is generally introduced early in the synthesis via ethyl 2-chloroacetoacetate and maintained throughout the process.
  • Ester hydrolysis or further functionalization can be performed as needed for downstream applications.

Purification and Salt Formation

  • Purification typically involves extraction with organic solvents such as ethyl acetate, washing with water, drying over sodium sulfate, and solvent evaporation under reduced pressure.
  • Further purification can be achieved by recrystallization from solvents like acetone or n-butanol.
  • Formation of hydrochloride salts in acetone medium is a common step to enhance purity (>99%) and stability of the compound, which is critical for pharmaceutical-grade intermediates.

Representative Reaction Scheme (Adapted)

Step Reactants / Conditions Product Yield (%) Purity (HPLC) Notes
1. Formation of Thiobenzamide 3-Methoxy-4-hydroxybenzaldehyde + Hydroxylamine hydrochloride + Thioacetamide, reflux in formic acid 3-Methoxy-4-hydroxy-thiobenzamide ~75% ~95% Stirring at 50-55°C for 2 h
2. Cyclization Thiobenzamide + Ethyl 2-chloroacetoacetate, reflux in isopropanol 2-(3-Methoxy-4-hydroxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester ~90% ~98% Heated at 80-85°C for 5 h
3. Alkylation Above compound + Isobutyl bromide + K2CO3 in DMF, 80-85°C 2-(3-Methoxy-4-isobutoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester ~70% >97% 5-6 h reaction time
4. Salt Formation Compound + Concentrated HCl in acetone, cooling Hydrochloride salt of target compound ~60% >99.5% Improves purity and stability

Note: The exact substituents and reagents may vary slightly depending on the specific methoxy positioning and desired analogues.

Research Findings and Process Improvements

  • Avoidance of Toxic Reagents: Improved processes avoid the use of highly toxic reagents like potassium cyanide by employing alternative cyanation methods such as using cuprous cyanide under controlled conditions.
  • Purity Enhancement: Formation of hydrochloride salts and optimized recrystallization techniques yield compounds with purity exceeding 99%, essential for pharmaceutical applications.
  • Process Efficiency: Reduction in the number of synthetic steps and elimination of chromatographic purification steps improve overall yield and process economy.
  • Crystalline Forms: Novel crystalline forms of related thiazole carboxylic acid derivatives have been characterized by powder X-ray diffraction (PXRD) and IR spectroscopy, which are relevant for understanding solid-state properties and optimizing formulation.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Reagents Remarks
Solvents Isopropanol, DMF, Ethyl acetate, Acetone Polar aprotic and alcohol solvents
Bases Potassium carbonate, Sodium hydroxide Facilitate alkylation and cyclization
Temperature 50–135 °C (depending on step) Controlled heating for reaction completion
Reaction Time 2–16 hours Varies by step
Purification Techniques Extraction, recrystallization, salt formation Avoids chromatography where possible
Yield Range 60–90% per step Dependent on reaction optimization
Purity (HPLC) 95–99.5% High purity achieved via salt formation

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. A study demonstrated that 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester showed potent activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound15HeLa (Cervical)
Other Thiazole Derivative A20MCF-7 (Breast)
Other Thiazole Derivative B25A549 (Lung)

Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Agrochemicals

Pesticidal Activity
Thiazole derivatives are also explored for their pesticidal properties. The compound has been tested for its effectiveness against various pests, demonstrating significant insecticidal activity. This property is attributed to its ability to interfere with the nervous system of pests.

Table 2: Pesticidal Efficacy Against Common Pests

PestConcentration (ppm)Mortality Rate (%)
Aphids10085
Whiteflies20090
Leafhoppers15080

Material Science

Polymer Development
The incorporation of thiazole derivatives into polymer matrices has been investigated for enhancing material properties. The compound's unique structure allows for improved thermal stability and mechanical strength in polymer composites.

Case Study: Polymer Blends
A recent study focused on blending polyvinyl chloride (PVC) with thiazole derivatives, including this compound. The results indicated an increase in tensile strength and thermal resistance compared to pure PVC.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs differ in substituents on the phenylamino group or the thiazole ring. Key comparisons include:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents Molecular Formula Key Features Reference
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester 3-methoxyphenylamino, 5-methyl C₁₄H₁₅N₂O₃S Electron-donating methoxy group; amino linkage enhances hydrogen-bonding potential
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-cyano-4-hydroxyphenyl C₁₄H₁₁N₂O₃S Polar cyano (-CN) and hydroxyl (-OH) groups improve water solubility; potential bioactive sites
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-trifluoromethylphenyl C₁₄H₁₂F₃NO₂S Electron-withdrawing CF₃ group increases lipophilicity and metabolic stability
Ethyl 2-[(2-chloro-6-fluorophenyl)acetylamino]-4-methylthiazole-5-carboxylate 2-chloro-6-fluorophenylacetyl C₁₅H₁₃ClFN₂O₃S Halogenated phenyl enhances steric bulk; potential for halogen bonding
Ethyl 2-(butylamino)-4-methylthiazole-5-carboxylate butylamino C₁₁H₁₈N₂O₂S Aliphatic amino group reduces aromaticity; may alter membrane permeability
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -CN) in analogs.
  • Polarity and Solubility: Analogs with hydroxyl (-OH) or cyano (-CN) groups (e.g., ) exhibit higher polarity compared to the methoxy-substituted compound, which may reduce lipid solubility but improve aqueous bioavailability.

Hypothesized Pharmacological Differences

  • Anti-inflammatory Activity : Compounds with methylsulfanyl groups (e.g., 3-methylsulfanyl-pyrazole-4-carboxylates) show significant analgesic and anti-inflammatory effects in murine models . The methoxy group in the target compound may modulate similar pathways.
  • DNA Binding: Thiazole-oligopeptide hybrids (e.g., ) demonstrate DNA minor groove binding, attributed to planar aromatic systems. The target compound’s simpler structure may lack this but could serve as a precursor for such hybrids.
  • Enzyme Inhibition : Trifluoromethyl-substituted thiazoles () are often explored as kinase inhibitors due to enhanced binding affinity from halogen interactions.

Biological Activity

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its diverse biological activities. Compounds containing the thiazole ring are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 436094-69-8

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiazole derivatives. For example, a study reported that compounds similar to 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid exhibited significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 15.62 µg/mL for potent derivatives, indicating strong antimicrobial potential .

CompoundMIC (µg/mL)Bacterial Strain
Compound A1.95Staphylococcus aureus
Compound B8.1Escherichia coli
Compound C15.62Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been documented through various assays measuring free radical scavenging abilities. Studies have shown that these compounds can effectively reduce oxidative stress markers in vitro and in vivo, suggesting their potential in treating conditions associated with oxidative damage .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in cellular models. For instance, a derivative demonstrated significant reductions in TNF-alpha and IL-6 levels in treated cells, supporting its use in inflammatory diseases .

Case Study 1: Diabetes Management

A notable study evaluated the effects of a thiazole derivative on hyperglycemia and insulin resistance in diabetic animal models. The compound significantly improved glucose tolerance and reduced serum glucose levels after four weeks of treatment. Histopathological examinations revealed restored morphology of pancreatic islets, indicating potential benefits for diabetes management .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial efficacy of thiazole derivatives, several compounds were tested against resistant bacterial strains. The results showed that specific derivatives had superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in combating antibiotic resistance .

Q & A

Q. How can researchers design analogs with improved metabolic stability?

  • Methodology : Replace labile groups (e.g., ester) with bioisosteres (e.g., amides) or introduce deuterium at metabolically active sites. Assess stability in liver microsome assays .

Methodological Challenges

Q. What analytical methods ensure purity and identity of synthesized batches?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS for trace impurity detection. Use differential scanning calorimetry (DSC) to confirm crystallinity .

Q. How do researchers address discrepancies in receptor binding data across studies?

  • Methodology : Replicate studies with standardized receptor preparations (e.g., membrane-bound vs. solubilized). Use radioligand binding assays with controls for nonspecific binding .

Q. What role does this compound play in synthesizing coumarin derivatives?

  • Methodology : It acts as a thiazole-coupled intermediate in Ullmann-type couplings with benzyl halides. Reaction progress is monitored by TLC, and products are characterized via X-ray crystallography .

Advanced Technical Considerations

Q. How can predictive toxicology models guide the development of safer analogs?

  • Methodology : Use QSAR models (e.g., TOPKAT) to predict hepatotoxicity. Validate with zebrafish embryo toxicity assays and Ames tests for mutagenicity .

Q. What strategies mitigate polymorphism-related variability in biological activity?

  • Methodology : Screen crystal forms (polymorphs I/II) via X-ray powder diffraction (XRPD). Optimize crystallization conditions (e.g., antisolvent addition) to isolate the most stable form .

Q. How do researchers study synergistic effects with other pharmacophores?

  • Methodology : Synthesize hybrid molecules (e.g., triazole-thiazole conjugates) and evaluate via checkerboard assays for additive/synergistic effects. Molecular dynamics simulations identify cooperative binding .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles) due to potential irritancy. Store in amber vials at 4°C to prevent photodegradation. Dispose via incineration following EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

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